2-amino-5-benzyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile 2-amino-5-benzyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 929974-46-9
VCID: VC11635566
InChI: InChI=1S/C12H11N3O/c13-7-9-11(16)10(15-12(9)14)6-8-4-2-1-3-5-8/h1-5,10,16H,6H2,(H2,14,15)
SMILES: C1=CC=C(C=C1)CC2C(=C(C(=N2)N)C#N)O
Molecular Formula: C12H11N3O
Molecular Weight: 213.23 g/mol

2-amino-5-benzyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile

CAS No.: 929974-46-9

Cat. No.: VC11635566

Molecular Formula: C12H11N3O

Molecular Weight: 213.23 g/mol

* For research use only. Not for human or veterinary use.

2-amino-5-benzyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile - 929974-46-9

Specification

CAS No. 929974-46-9
Molecular Formula C12H11N3O
Molecular Weight 213.23 g/mol
IUPAC Name 5-amino-2-benzyl-3-hydroxy-2H-pyrrole-4-carbonitrile
Standard InChI InChI=1S/C12H11N3O/c13-7-9-11(16)10(15-12(9)14)6-8-4-2-1-3-5-8/h1-5,10,16H,6H2,(H2,14,15)
Standard InChI Key OZPSLPUEJJGPGL-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC2C(=C(C(=N2)N)C#N)O
Canonical SMILES C1=CC=C(C=C1)CC2C(=C(C(=N2)N)C#N)O

Introduction

Structural and Molecular Characteristics

The compound’s core structure consists of a pyrrole ring substituted at the 5-position with a benzyl group, a 4-oxo group, and a 3-carbonitrile group. The amino group at the 2-position enhances its reactivity in synthetic modifications. Key molecular properties include:

PropertyValueSource
Molecular FormulaC12H11N3O\text{C}_{12}\text{H}_{11}\text{N}_{3}\text{O}
Molar Mass213.23 g/mol
IUPAC Name5-Amino-2-benzyl-3-hydroxy-2H-pyrrole-4-carbonitrile
SMILESC1=CC=C(C=C1)CC2C(=C(C(=N2)N)C#N)O

The benzyl group contributes to lipophilicity, potentially enhancing membrane permeability in biological systems, while the carbonitrile group offers a site for nucleophilic substitutions.

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically begins with pyrrole derivatives undergoing sequential functionalization. One documented method involves:

  • Cyclocondensation: Reacting a pyrrole precursor (e.g., 4-oxopyrrolidine) with benzyl bromide in the presence of a base to introduce the benzyl group.

  • Nitration and Reduction: Introducing the amino group via nitration followed by catalytic hydrogenation.

  • Carbonitrile Incorporation: Treating the intermediate with cyanating agents like potassium cyanide under acidic conditions.

Industrial-Scale Production

Industrial processes prioritize yield optimization and cost efficiency. Continuous flow reactors are employed to enhance reaction control, while purification techniques such as column chromatography or recrystallization ensure high purity (>98%).

Physicochemical Properties

The compound’s stability under standard conditions (melting point: 152–155°C) makes it suitable for storage and handling. Key properties include:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited in water .

  • Spectroscopic Data:

    • IR: Strong absorption at 2200 cm1^{-1} (C≡N stretch) and 1650 cm1^{-1} (C=O stretch).

    • NMR: 1H^1\text{H} NMR signals at δ 7.3 ppm (benzyl aromatic protons) and δ 5.1 ppm (pyrrole NH).

Chemical Reactivity and Derivatives

Nucleophilic Substitutions

The carbonitrile group undergoes nucleophilic attacks, enabling the formation of tetrazole or amide derivatives. For example, reaction with sodium azide yields a tetrazole analog, which has shown enhanced bioactivity in preliminary studies.

Oxidation and Reduction

The oxo group at position 4 can be reduced to a hydroxyl group using NaBH4_4, producing 4-hydroxy derivatives. Conversely, oxidation with KMnO4_4 generates dicarbonyl intermediates .

Biological Activity and Applications

Neuroprotective Prospects

Pyrrole derivatives are known MAO-B inhibitors, which could mitigate neurodegenerative processes. While direct data are lacking, related compounds show IC50_{50} values of <10 nM against MAO-B, suggesting potential for Parkinson’s disease research .

Comparative Analysis with Analogous Compounds

CompoundKey DifferencesBioactivity
2-Amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrileMethyl substituents at 4,5-positionsEnhanced metabolic stability
5-(2-Chloro-6-fluorobenzyl)-4-oxo-pyrrole-7-carbonitrileHalogenated benzyl groupImproved antibacterial potency

The absence of methyl or halogen groups in 2-amino-5-benzyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile may limit its metabolic stability but offers a simpler scaffold for derivatization .

Future Research Directions

  • Biological Screening: Comprehensive assays to evaluate antimicrobial, anticancer, and neuroprotective activities.

  • Structural Optimization: Introducing electron-withdrawing groups to enhance reactivity and bioavailability.

  • Mechanistic Studies: Elucidating interactions with MBLs and MAO-B at the molecular level.

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